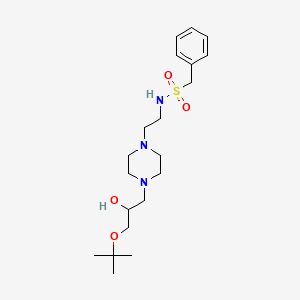

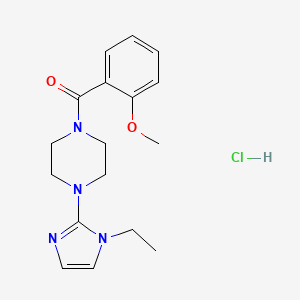

![molecular formula C21H19F3N2OS B2427215 N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide CAS No. 873076-10-9](/img/structure/B2427215.png)

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide” is a complex organic compound. It is a benzamide derivative, which are often used in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzamide derivatives are often synthesized through acylation reactions .Molecular Structure Analysis

The molecular structure of this compound is likely complex given the presence of multiple functional groups including a thiazole ring and a trifluoromethyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the benzamide group might undergo reactions typical of amides .科学的研究の応用

Anticancer Activity

The design, synthesis, and evaluation of benzamide derivatives, including compounds structurally related to N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide, have shown significant potential in anticancer research. For instance, a series of substituted benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Ravinaik et al., 2021).

Anti-Inflammatory and Antioxidant Activities

Celecoxib derivatives, sharing a similar thiazole and benzamide structural framework, have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds have shown promising results, suggesting the broad therapeutic potential of benzamide derivatives in treating various conditions, including inflammation and oxidative stress-related disorders (Küçükgüzel et al., 2013).

Supramolecular Gelators

Benzamide derivatives have been investigated for their role as supramolecular gelators, highlighting the influence of methyl functionality and non-covalent interactions on gelation behavior. This research contributes to the development of novel materials with potential applications in drug delivery and material science (Yadav & Ballabh, 2020).

Antimicrobial Agents

The synthesis and evaluation of benzamide derivatives for antimicrobial activity have revealed that these compounds exhibit potent effects against various bacterial and fungal strains. This underscores the potential of benzamide derivatives in developing new antimicrobial agents to combat resistant microbial strains (Bikobo et al., 2017).

Anti-Influenza Virus Activity

Research into benzamide-based compounds has led to the discovery of molecules with remarkable activity against the avian influenza virus, highlighting the potential of these derivatives in antiviral therapy. This indicates the relevance of benzamide derivatives in addressing viral diseases, including influenza (Hebishy et al., 2020).

作用機序

Target of Action

Similar compounds have been found to act asagonists for peroxisome proliferator-activated receptors and as inhibitors for phosphodiesterase 10A (PDE10A) , a protein abundant only in brain tissue. These targets play crucial roles in regulating inflammation and signal transduction in the brain.

Biochemical Pathways

Given its potential role as a peroxisome proliferator-activated receptor agonist , it may be involved in the regulation of lipid metabolism and inflammation. As a potential PDE10A inhibitor , it may affect cyclic nucleotide signaling pathways in the brain.

Result of Action

As a potential peroxisome proliferator-activated receptor agonist , it may help regulate central inflammation. As a potential PDE10A inhibitor , it may modulate signal transduction in the brain.

Safety and Hazards

特性

IUPAC Name |

N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2OS/c1-13-4-3-5-16(12-13)20-26-14(2)18(28-20)10-11-25-19(27)15-6-8-17(9-7-15)21(22,23)24/h3-9,12H,10-11H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGICVRNGFIXLSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

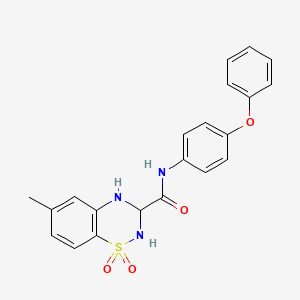

![Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B2427140.png)

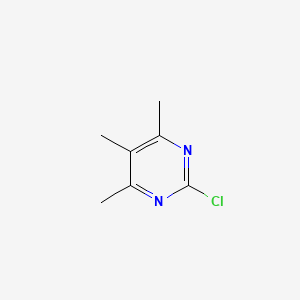

![8-hydrazinyl-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2427144.png)

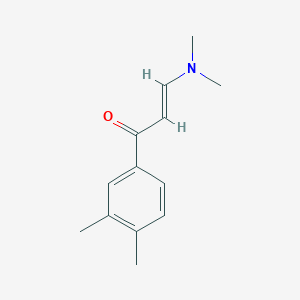

![2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2427145.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2427146.png)

![5-Chlorofuro[2,3-c]pyridine](/img/structure/B2427154.png)

![N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2427155.png)